4-Fluoro-1-(2-nitrophenyl)piperidine
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Overview
Description
4-Fluoro-1-(2-nitrophenyl)piperidine is an organic compound with the molecular formula C11H13FN2O2. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring.
Preparation Methods
The synthesis of 4-Fluoro-1-(2-nitrophenyl)piperidine typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions, which may involve the use of amines and appropriate catalysts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Fluoro-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-1-(2-nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The fluorine and nitro groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-1-(2-nitrophenyl)piperidine include:
1-(2-Fluoro-4-nitrophenyl)piperidine: Differing in the position of the fluorine and nitro groups.
1-(4-Fluoro-2-nitrophenyl)piperidine: Another positional isomer with distinct properties.
4-(3-Fluorophenyl)piperidine hydrochloride: A related compound with a different substitution pattern on the phenyl ring
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-fluoro-1-(2-nitrophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFUUIKTQWJSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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